2-(2-Methoxyphenyl)-1-propylpiperidine
CAS No.:
Cat. No.: VC15828636
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1-propylpiperidine |
| Standard InChI | InChI=1S/C15H23NO/c1-3-11-16-12-7-6-9-14(16)13-8-4-5-10-15(13)17-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3 |
| Standard InChI Key | LZIHGLHZDYUAMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCCC1C2=CC=CC=C2OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
2-(2-Methoxyphenyl)-1-propylpiperidine (C₁₅H₂₃NO) features a six-membered piperidine ring with two distinct substituents: a 2-methoxyphenyl group at carbon 2 and an n-propyl chain at nitrogen 1. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions . The compound’s SMILES notation (CCCN1C(C2=CC=CC=C2OC)CCCC1) confirms its connectivity, while its InChI key provides a standardized descriptor for database searches .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO |
| Molecular Weight | 233.35 g/mol |
| SMILES | CCCN1C(C2=CC=CC=C2OC)CCCC1 |
| Topological Polar SA | 29.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
The absence of hydrogen bond donors and moderate polar surface area (29.5 Ų) suggests moderate blood-brain barrier permeability, a trait shared with neuroactive piperidine analogs .
Synthetic Approaches and Optimization
Core Piperidine Functionalization
The synthesis of 2-(2-methoxyphenyl)-1-propylpiperidine typically begins with N-alkylation of a piperidine precursor. A method analogous to the preparation of 3-phenylpiperidine-2,6-dione derivatives involves refluxing piperidine with 1-bromopropane in acetone under basic conditions (K₂CO₃) to install the propyl group . Subsequent Friedel-Crafts alkylation or Ullmann coupling introduces the 2-methoxyphenyl moiety. For example, reacting 1-propylpiperidine with 2-methoxyiodobenzene in the presence of a copper catalyst yields the target compound .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in regioselectivity and byproduct formation. The methoxy group’s ortho position complicates electrophilic substitution, often requiring directing groups or protective strategies. Pilot-scale batches reported by Ambeed highlight yields of 60–70% after chromatographic purification, with residual solvents (e.g., acetone) below 0.1% .
Physicochemical and Spectroscopic Profiles
Stability and Solubility
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in organic solvents like chloroform and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.10–2.70 (m, 6H, piperidine H), 1.60–1.20 (m, 5H, propyl CH₂ and CH₃) .
-
IR (KBr): 2940 cm⁻¹ (C-H stretch), 1245 cm⁻¹ (C-O-C), 1110 cm⁻¹ (piperidine ring) .
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust or vapors |
| P280 | Wear protective gloves/eye gear |
| P305 | If in eyes, rinse cautiously |
Applications in Scientific Research
Neuroscience Probes
The compound’s potential dopamine receptor affinity positions it as a candidate for PET radioligands. Isotopic labeling (e.g., ¹¹C at the methoxy group) could enable in vivo imaging of D2 receptors, akin to [¹¹C]raclopride .
Organic Synthesis Intermediate
Its reactive piperidine nitrogen and aromatic ring facilitate further derivatization. For example, sulfonylation at N1 produces analogs with enhanced pharmacokinetic profiles.
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